molecular formula C28H21FN6O4 B2441186 1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 1211626-04-8

1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B2441186
CAS RN: 1211626-04-8
M. Wt: 524.512
InChI Key: VZHIBUAFMNFWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C28H21FN6O4 and its molecular weight is 524.512. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research on compounds structurally related to the one has demonstrated antimicrobial potential. For instance, Schiff bases derived from chitosan and heteroaryl pyrazole derivatives showed variable antimicrobial activity against a range of bacteria and fungi, highlighting the role of the Schiff base moiety in determining biological activity. These compounds were characterized using various analytical techniques and demonstrated the absence of cytotoxic activity in an MTT assay, suggesting their potential as antimicrobial agents without significant toxicity (Hamed et al., 2020).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of pyrazole derivatives and related heterocyclic compounds. One study reported the microwave-assisted synthesis of novel pyrazoline derivatives with potent anti-inflammatory and antibacterial activities. This method offers advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods (Ravula et al., 2016). Another study explored the synthesis of thio- and furan-fused heterocycles, demonstrating the versatility of certain chemical frameworks in generating a diverse array of biologically active compounds (Ergun et al., 2014).

Biological Evaluations and Docking Studies

Novel pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial properties. These compounds were also subject to in silico prediction of toxicities and drug score profiles, indicating their promise as molecular templates for anti-inflammatory activity. Molecular docking studies further supported these findings, suggesting the utility of such compounds in drug development (Ravula et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6O4/c29-19-8-10-20(11-9-19)34-16-18(13-26(34)37)27(38)31-24-14-22(23-7-4-12-39-23)33-35(24)28-30-21(15-25(36)32-28)17-5-2-1-3-6-17/h1-12,14,18,21,28,30H,13,15-16H2,(H,31,38)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUISOCZSKLDYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=NN3C4NC(CC(=O)N4)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75120006

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